Ethylparaben

Description

Propriétés

IUPAC Name |

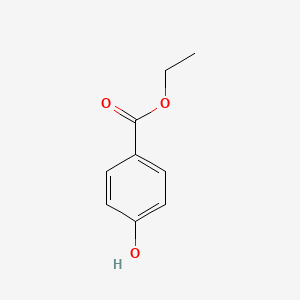

ethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVBSKCKDOMJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Record name | ETHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022528 | |

| Record name | Ethylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Almost odourless, small, colourless crystals or a white, crystalline powder, Colorless solid; [Hawley] Crystalline powder; [MSDSonline], Solid | |

| Record name | ETHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ethylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

297-298 °C (decomposition), 298.00 °C. @ 760.00 mm Hg | |

| Record name | ETHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 8.85X10+2 mg/L at 25 °C, Solubility in water at 25 °C is 0.075% w/w; at 20 °C. 0.70% w/w, Solubilities in various solvents [Table#2496], AT 25 °C: 0.5 G/100 G GLYCERIN, For more Solubility (Complete) data for ETHYLPARABEN (6 total), please visit the HSDB record page., 0.885 mg/mL at 25 °C | |

| Record name | ETHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000929 [mmHg] | |

| Record name | Ethylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Small, colorless crystals or powder at room temperature, Crystals from dilute alcohol | |

CAS No. |

120-47-8, 9001-05-2 | |

| Record name | Ethylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylparaben [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydroxybenzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13628 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylparaben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylparaben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylparaben | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Catalase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14255EXE39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

ofp-hydroxybenzoic acid isolated by acidification and not recrystallised: 213 °C to 217 °C, after vacuum drying in a sulphuric acid desiccator, 117 °C, 116 °C | |

| Record name | ETHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ETHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethylparaben chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of ethylparaben. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide summarizes key quantitative data in structured tables, offers detailed methodologies for cited experiments, and includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

This compound, the ethyl ester of p-hydroxybenzoic acid, is a widely used preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.[1][2][3] It is a member of the paraben family and is effective against a broad spectrum of fungi and bacteria.[1][4]

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Ethyl 4-hydroxybenzoate | [5][6] |

| CAS Number | 120-47-8 | [5][6] |

| Molecular Formula | C₉H₁₀O₃ | [1][6] |

| Molecular Weight | 166.17 g/mol | [6][7] |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)O | [6] |

| InChI Key | NUVBSKCKDOMJSU-UHFFFAOYSA-N | [6][7] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Physical Description | White, crystalline powder or colorless crystals; almost odorless. | [4][6] |

| Melting Point | 115 to 118 °C | [5][8] |

| Boiling Point | 297 to 298 °C | [5][8] |

| Solubility in Water | Very slightly soluble. 0.075% w/w at 25 °C. | [1][6] |

| Solubility in Organic Solvents | Freely soluble in ethanol, methanol, and ether. Soluble in acetone, propylene glycol, and peanut oil. | [1][4][6][9] |

| Stability | Stable under normal conditions. Aqueous solutions at pH 3-6 are stable. Subject to hydrolysis at pH 8 or above. | [1][6] |

Synthesis

This compound is synthesized industrially via the esterification of p-hydroxybenzoic acid with ethanol.[10] This reaction is typically catalyzed by an acid, such as sulfuric acid.

Toxicological Profile and Endocrine Disrupting Activity

While generally considered safe for use in consumer products at low concentrations, concerns have been raised about the potential endocrine-disrupting effects of parabens, including this compound.[8][11]

Estrogenic Activity

This compound has been shown to exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ), which can lead to the transactivation of estrogen-responsive genes.[12][13] This activity is a key area of research in assessing its safety.

Anti-Androgenic Activity

Studies have also suggested that this compound can exhibit anti-androgenic activity by interfering with androgen receptor signaling.[14] This can occur through competitive binding to the androgen receptor, potentially disrupting the normal function of androgens.

Effects on Steroidogenesis

This compound has been shown to affect steroidogenesis, the process of hormone synthesis. In vitro studies using the H295R cell line have demonstrated that this compound can alter the production of steroid hormones such as progesterone.[15] It has been suggested that this may be due to the inhibition of enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2).[16]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the toxicological and endocrine-disrupting properties of this compound, based on internationally recognized OECD guidelines.

Uterotrophic Bioassay (OECD Test Guideline 440)

The uterotrophic bioassay is an in vivo screening test for estrogenic activity, based on the weight increase of the uterus in female rodents.[4][7][11]

Methodology:

-

Animal Model: Immature or ovariectomized adult female rats or mice are used.[17]

-

Administration: The test substance (this compound) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., ethinyl estradiol) are included.

-

Dosage: At least two dose levels of the test substance are used.

-

Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).

-

Data Analysis: A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.

H295R Steroidogenesis Assay (OECD Test Guideline 456)

This in vitro assay screens chemicals for their potential to affect steroid hormone production using the H295R human adrenocortical carcinoma cell line, which expresses the key enzymes for steroidogenesis.[5][6][8][18]

Methodology:

-

Cell Culture: H295R cells are cultured in a multi-well plate format.

-

Exposure: Cells are exposed to a range of concentrations of the test substance (this compound) for 48 hours. Solvent controls, a positive control (e.g., forskolin to induce steroidogenesis), and a negative control are included.

-

Hormone Measurement: After exposure, the culture medium is collected, and the concentrations of testosterone and estradiol are measured using methods like ELISA or LC-MS/MS.

-

Cell Viability: A cell viability assay is performed to ensure that the observed effects on hormone levels are not due to cytotoxicity.

-

Data Analysis: Hormone production in treated cells is compared to the solvent control to determine if the test substance inhibits or induces steroidogenesis.

Estrogen Receptor Transcriptional Activation Assay (OECD Test Guideline 455)

This in vitro assay assesses the ability of a chemical to bind to and activate the estrogen receptor, leading to the transcription of a reporter gene.[1][2][3][19][20]

Methodology:

-

Cell Line: A suitable cell line stably transfected with the human estrogen receptor alpha (ERα) and an estrogen-responsive reporter gene (e.g., luciferase) is used.

-

Exposure: Cells are exposed to a range of non-cytotoxic concentrations of the test chemical (this compound) for a defined period (e.g., 20-24 hours).

-

Controls: A vehicle control, a strong estrogen (e.g., 17β-estradiol), a weak estrogen, and a negative substance are included in each experiment.

-

Reporter Gene Measurement: The activity of the reporter gene product (e.g., luciferase) is measured.

-

Data Analysis: A positive response is typically defined as a response exceeding a certain percentage (e.g., 10%) of the response induced by the positive control.

Histamine Release Assay

This assay is used to determine if a substance can induce the release of histamine from mast cells or basophils, which is a key event in allergic and inflammatory responses.

Methodology (using RBL-2H3 cells):

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a model for mast cells, are cultured in multi-well plates.

-

Sensitization (Optional): For IgE-mediated degranulation, cells are sensitized with an appropriate IgE antibody.

-

Exposure: Cells are washed and then exposed to the test substance (this compound) at various concentrations. A positive control (e.g., an antigen for sensitized cells, or a calcium ionophore) and a negative control are included.

-

Histamine Measurement: After a short incubation period, the cell supernatant is collected. The amount of histamine released into the supernatant is quantified using an ELISA or a fluorometric assay.[21]

-

Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing a separate set of cells). An increase in histamine release in the presence of the test substance indicates a degranulation-inducing effect.[9][22]

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. policycommons.net [policycommons.net]

- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. Oestrogenic activity of parabens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Expression Profiles of Genes Related to Development and Progression of Endometriosis and Their Association with Paraben and Benzophenone Exposure [mdpi.com]

- 17. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. A convenient fluorimetry-based degranulation assay using RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl Parahydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl parahydroxybenzoate, commonly known as ethylparaben, is an ethyl ester of p-hydroxybenzoic acid. It belongs to the paraben family, a group of compounds widely utilized as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products.[1][2] Its efficacy against a broad spectrum of fungi and bacteria, coupled with its stability over a wide pH range, makes it a valuable excipient in formulation development.[1][3] Understanding the fundamental physicochemical properties of this compound is critical for formulation design, predicting its behavior in biological systems, and ensuring product quality and stability.

This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl parahydroxybenzoate, detailed experimental protocols for their determination, and visualizations to illustrate key structure-property relationships.

Chemical Identity and Physical Properties

This compound is a white crystalline powder or consists of small, colorless crystals with a faint, characteristic odor.[1][4] It is chemically stable under normal storage conditions.[2][5]

Table 1: General Physicochemical Properties of Ethyl Parahydroxybenzoate

| Property | Value | References |

| IUPAC Name | ethyl 4-hydroxybenzoate | [5][6] |

| Synonyms | This compound, Ethyl p-hydroxybenzoate | [6][7] |

| CAS Number | 120-47-8 | [6][8] |

| Molecular Formula | C₉H₁₀O₃ | [2][6] |

| Molecular Weight | 166.17 g/mol | [5][8] |

| Melting Point | 115 - 118 °C | [6][9] |

| Boiling Point | 297 - 298 °C (with decomposition) | [2][4][5][6] |

| pKa | 8.34 | [5] |

| LogP (octanol/water) | 2.47 | [2][5] |

Solubility Profile

The solubility of this compound is a critical factor in its application. Its hydrophobic ethyl group limits its solubility in water, but it is freely soluble in many organic solvents. Solubility in aqueous media is also influenced by temperature and pH. As a weak acid, its solubility increases at higher pH values due to ionization.[4] The solubility significantly increases with rising water temperature.

Table 2: Solubility of Ethyl Parahydroxybenzoate in Various Solvents

| Solvent | Temperature (°C) | Solubility (% w/w or g/100g ) | References |

| Water | 10 | 0.06 | [1] |

| Water | 25 | 0.11 | [1] |

| Water | 80 | 0.86 | [1] |

| Water | 100 | 1.7 | [1] |

| Methanol | 25 | 115 | [5] |

| Ethanol | 25 | 70 | [5] |

| Propylene Glycol | 25 | 25 | [5] |

| Acetone | 25 | Soluble | [5] |

| Peanut Oil | 25 | Soluble | [5] |

| Ether | 25 | Soluble | [5] |

| Oils, Waxes, Fatty Alcohols | - | Freely Soluble |

Stability

This compound demonstrates good stability, making it suitable for a wide range of applications.

-

pH Stability : It remains fully stable over a pH range of 4-8.[1] Aqueous solutions at pH 3-6 are stable for up to four years at room temperature and can be sterilized by autoclaving without decomposition. However, at pH 8 or above, it is subject to rapid hydrolysis.[1]

-

Temperature Stability : It is stable up to 80°C.[1] When heated to decomposition, it emits acrid smoke.[5]

Visualized Relationships and Workflows

Structure-Property Relationship

The physicochemical characteristics of this compound are a direct consequence of its molecular structure. The interplay between its aromatic ring, hydroxyl group, and ethyl ester moiety dictates its solubility, lipophilicity, and preservative action.

Caption: Relationship between Ethyl Parahydroxybenzoate's structure and its properties.

pH-Dependent Ionization and Solubility

The ionization state of the phenolic hydroxyl group is pH-dependent and directly impacts aqueous solubility. Below its pKa, the neutral, less soluble form predominates. Above the pKa, the anionic, more soluble phenolate form is dominant.

Caption: Influence of pH on the ionization and aqueous solubility of Ethyl Parahydroxybenzoate.

General Experimental Workflow

A systematic approach is required for the full physicochemical characterization of a compound like this compound. The workflow ensures that data is collected reliably and comprehensively.

Caption: General workflow for the physicochemical characterization of a pharmaceutical substance.

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the key physicochemical properties of ethyl parahydroxybenzoate.

Melting Point Determination (Capillary Method)

This protocol is based on the widely used Thiele tube or modern digital melting point apparatus methods.[1][5][8]

-

Sample Preparation : Ensure the this compound sample is dry and finely powdered.

-

Capillary Loading : Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 1-2 mm by tapping the sealed end on a hard surface.[10]

-

Apparatus Setup : Place the packed capillary into the heating block of a melting point apparatus or attach it to a thermometer suspended in a Thiele tube filled with a high-boiling point oil.[1][5]

-

Heating : Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (115°C).

-

Determination : Decrease the heating rate to 1-2°C per minute.[5] Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2).

-

Reporting : The melting point is reported as the range T1 - T2. For a pure substance, this range should be narrow (0.5-2°C).

Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard guidelines like OECD 105 and is considered the gold standard for determining equilibrium solubility.[11][12][13]

-

Preparation : Add an excess amount of solid this compound to a series of flasks or vials, each containing a known volume of the desired solvent (e.g., purified water, ethanol, propylene glycol). The excess solid ensures that saturation is achieved.[11]

-

Equilibration : Seal the flasks and place them in a shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the flasks to stand to let the undissolved solid settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling : Carefully withdraw an aliquot from the clear supernatant of each flask.

-

Quantification : Analyze the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation : The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise and common method for determining the pKa of weak acids and bases.[3][4][14]

-

Solution Preparation : Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mix if solubility is low). Also, prepare a standardized titrant solution (e.g., 0.1 M NaOH).[4][15]

-

Apparatus Setup : Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10).[4] Place the this compound solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration : Add the NaOH titrant to the this compound solution in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Analysis : Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

pKa Calculation : Determine the equivalence point (the point of steepest inflection on the curve). The pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point) is equal to the pKa of the compound.[4]

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method described in OECD Guideline 107 is the standard procedure for determining the LogP of a substance.[2][6][16]

-

Solvent Preparation : Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the phases.

-

Test Solution : Prepare a stock solution of this compound in either n-octanol or water.

-

Partitioning : In a centrifuge tube, combine a measured volume of the pre-saturated n-octanol and pre-saturated water. Add a small amount of the this compound stock solution. The initial concentration should not exceed 0.01 mol/L in either phase.[6]

-

Equilibration : Shake the tube vigorously for a set period until equilibrium is reached (e.g., 5-15 minutes).

-

Phase Separation : Separate the octanol and water phases by centrifugation.

-

Quantification : Determine the concentration of this compound in both the n-octanol phase and the water phase using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).

-

Calculation : The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀([Concentration]octanol / [Concentration]water). The experiment should be repeated with different solvent volume ratios to ensure consistency.[16]

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. oecd.org [oecd.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pennwest.edu [pennwest.edu]

- 9. The effects of parabens on the mechanosensitive channels of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. byjus.com [byjus.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. scielo.br [scielo.br]

- 13. oecd.org [oecd.org]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. oecd.org [oecd.org]

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of Ethylparaben

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Ethylparaben (Ethyl 4-hydroxybenzoate) is a widely utilized antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. Its efficacy stems from a multi-faceted mechanism of action that primarily targets the integrity and function of the microbial cell membrane. This technical guide provides a detailed examination of the core molecular mechanisms through which this compound exerts its antimicrobial effects. Key actions include the disruption of cell membrane structure and transport processes, dissipation of the vital proton motive force (PMF), and specific interactions with membrane proteins such as mechanosensitive channels. Furthermore, downstream effects involving the inhibition of nucleic acid and enzyme synthesis are discussed. This document synthesizes current research, presents quantitative efficacy data, details key experimental protocols for mechanism-of-action studies, and provides visual diagrams of the primary pathways and workflows to offer a comprehensive resource for scientific and development professionals.

Core Antimicrobial Mechanisms of Action

This compound's broad-spectrum activity against bacteria and fungi is not attributed to a single target but rather to a cascade of disruptive events originating at the microbial cell membrane. The lipophilic nature of the ethyl group facilitates its interaction with and penetration into the lipid bilayer, initiating its antimicrobial action.

Disruption of Cell Membrane Integrity and Function

The primary and most critical mechanism of action for this compound is the disruption of the cytoplasmic membrane's structure and function.[1] This action compromises the cell's ability to maintain homeostasis, leading to cell death.

-

Alteration of Lipid Bilayer: this compound inserts itself into the phospholipid bilayer of the microbial cell membrane. This intercalation disrupts the highly organized structure, increasing membrane fluidity and permeability. The antimicrobial effectiveness of parabens generally increases with the length of their alkyl chain (e.g., butylparaben > propylparaben > this compound > mthis compound), which corresponds to greater lipid solubility and more profound membrane disruption.[2][3]

-

Impairment of Transport Processes: By altering the membrane's physical properties, this compound interferes with the function of embedded transport proteins. This disrupts the selective transport of essential ions, nutrients (like amino acids), and waste products across the cell membrane, starving the cell and leading to a toxic accumulation of metabolic byproducts.[2][4]

Caption: this compound inserts into the lipid bilayer, disrupting membrane integrity and protein function.

Dissipation of the Proton Motive Force (PMF)

A direct consequence of compromised membrane integrity is the dissipation of the proton motive force (PMF). The PMF is an electrochemical gradient of protons across the membrane that is essential for energy-dependent processes in bacteria, including ATP synthesis, flagellar motion, and active transport.[5][6] By creating a "leaky" membrane, this compound allows protons (H+) to flow down their concentration gradient into the cell, neutralizing the gradient and effectively short-circuiting the cell's energy production machinery.[5] This rapid depletion of cellular energy is a major contributor to the bactericidal effect.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Langmuir Monolayer Techniques for the Investigation of Model Bacterial Membranes and Antibiotic Biodegradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emerypharma.com [emerypharma.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. idexx.dk [idexx.dk]

Ethylparaben: A Dual-Role Compound in Plants and its Estrogenic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylparaben (ethyl 4-hydroxybenzoate) is a member of the paraben family, a group of alkyl esters of p-hydroxybenzoic acid. While widely recognized for its use as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products, this compound also holds intrigue as a naturally occurring plant metabolite and a phytoestrogen. This technical guide provides a comprehensive overview of this compound's presence in the botanical world and its well-documented estrogenic activity. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of natural products, toxicology, and drug development.

This compound as a Plant Metabolite

This compound has been identified as a natural product in various plant species, where it is thought to contribute to the plant's defense mechanisms against microbial pathogens. The natural occurrence of parabens is, however, a subject of some debate within the scientific community, with some sources suggesting it is a rare phenomenon.

Quantitative Data on this compound in Plants

The concentration of this compound in plant tissues can vary significantly depending on the plant species, environmental conditions, and the analytical methods used for detection. The following table summarizes available data on the concentrations of this compound and related parabens in various plant and environmental samples.

| Sample Type | Compound | Concentration | Reference |

| Grain Products (USA) | Mthis compound | 14.1 ng/g (mean) | |

| Vegetables (China) | Mthis compound | 81.1 ng/g (mean) | |

| Human Breast Tissue | Total Parabens | 85.5 ng/g (median) | |

| Fish and Shellfish | This compound | 0.111 ng/g (mean) |

Phytoestrogenic Activity of this compound

Phytoestrogens are plant-derived compounds that can mimic the effects of estrogen in the body. This compound is classified as a weak estrogenic compound due to its ability to bind to estrogen receptors (ERs), specifically ERα and ERβ. This interaction can initiate a cascade of cellular events typically triggered by the endogenous hormone, 17β-estradiol.

Estrogen Receptor Signaling Pathway

The estrogenic activity of this compound is mediated through its interaction with the estrogen receptor signaling pathway. The binding of this compound to ERα or ERβ can lead to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on target genes, thereby modulating gene transcription.

A Technical Guide to the Natural Occurrence and Analysis of Ethylparaben in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the natural occurrence of ethylparaben in organisms. It addresses the current scientific debate, presents available quantitative data, details experimental protocols for detection, and illustrates associated biological pathways.

The Natural Occurrence of this compound: A Contested Landscape

This compound (ethyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid (PHBA) widely employed as an antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1][2] While its synthetic production and use are well-documented, its natural occurrence is a subject of scientific debate.

Precursors in Nature

The precursor to all parabens, p-hydroxybenzoic acid (PHBA), is a natural phenolic compound found in numerous plants.[3][4] It is a secondary metabolite that can be synthesized via the shikimate pathway. Organisms that naturally contain PHBA include:

PHBA is also formed endogenously in the human body through the breakdown of certain amino acids.[3] However, the presence of the precursor PHBA does not definitively confirm the natural synthesis of its ethyl ester, this compound.

Confirmed Microbial Synthesis

To date, the most definitive evidence of natural paraben production comes from microbiology. Researchers have identified a marine bacterium, Microbulbifer sp. strain A4B-17, capable of synthesizing 4-hydroxybenzoate (PHBA) and its alkyl esters, including mthis compound and this compound, as secondary metabolites.[6][7] This bacterium appears to produce these compounds via an enzymatic esterification of PHBA with the corresponding alcohols.[7]

The Controversy in Plants and Foods

Some sources claim that parabens occur naturally in certain fruits, juices, and wines.[6] However, these assertions have been challenged due to a lack of supporting references in some cases and the retraction of at least two key studies.[6] The Environmental Working Group highlights that while related molecules are present in plants, the specific esterified forms like this compound are rarely found.[6] The prevailing view is that most parabens detected in organisms, particularly humans and terrestrial animals, originate from exposure to synthetic sources.

Quantitative Data on this compound in Organisms

Direct quantitative data on confirmed naturally occurring this compound is scarce. The majority of available data comes from biomonitoring studies where the source of exposure (natural vs. synthetic) cannot be definitively determined. The following tables summarize concentrations of this compound measured in various biological tissues.

Table 1: this compound Concentrations in Human Tissues

| Tissue Type | Sample Size | Median Concentration (ng/g tissue) | Concentration Range (ng/g tissue) | Study Citation |

| Breast Tissue | 160 samples from 40 patients | 3.4 | 0 - 499.7 | [8] |

| Plasma (Cancer Patients) | 20 | 77 (ng/mL) | Not Reported | [9] |

Table 2: this compound Concentrations in Animal Tissues

| Organism | Tissue Type | Sample Size | Mean Concentration (ng/g dry weight) | Concentration Range (ng/g dry weight) | Study Citation |

| Dog (Canis lupus familiaris) | Fur | 30 | 48.4 | 2.61 - 382 | [10] |

| Dog (Canis lupus familiaris) | Urine | 30 | 1.0 (ng/mL) | Not Reported | [10] |

Experimental Protocols for Detection and Quantification

The analysis of this compound in biological matrices typically involves sophisticated chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.

Protocol: Quantification of this compound in Tissue via GC-MS

This protocol is a synthesized methodology based on established procedures for paraben analysis in biological tissues.[11][12]

Objective: To extract, derivatize, and quantify this compound from a biological tissue sample.

Materials:

-

Tissue sample (e.g., adipose, organ)

-

Solvents: Acetone, n-hexane (HPLC grade)

-

Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Internal Standard (e.g., a deuterated paraben)

-

Homogenizer

-

Centrifuge

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

-

Sample Preparation & Homogenization:

-

Accurately weigh 1-2 g of the tissue sample.

-

Add a known amount of the internal standard.

-

Add 5 mL of an acetone:n-hexane mixture (1:1 v/v).

-

Homogenize the sample until a uniform consistency is achieved.

-

-

Extraction:

-

Centrifuge the homogenate at 3000 rpm for 10 minutes to separate the solid and liquid phases.

-

Carefully collect the supernatant (the liquid extract).

-

Repeat the extraction process on the remaining solid pellet twice more, combining the supernatants.

-

-

Solvent Evaporation:

-

Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

-

-

Derivatization:

-

To the dried extract, add 50 µL of the derivatizing agent MSTFA.

-

Seal the vial and heat at 60°C for 30 minutes to convert the parabens into their more volatile trimethylsilyl (TMS) ethers.

-

Cool the sample to room temperature before injection.

-

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., DB-5ms) with helium as the carrier gas. Program the oven temperature with an initial hold followed by a ramp to a final temperature to ensure separation of analytes.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring for characteristic ions of the derivatized this compound and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using standards of known this compound concentrations that have undergone the same extraction and derivatization process.

-

Calculate the concentration of this compound in the original tissue sample by comparing its peak area relative to the internal standard against the calibration curve. The result is typically reported in ng/g of tissue.

-

Experimental Workflow Diagram

Caption: Workflow for tissue extraction and GC-MS analysis of this compound.

Biological Signaling Pathways Affected by this compound

While often considered in the context of external exposure, this compound has been shown in experimental models to interact with and modulate key cellular signaling pathways. These interactions are critical for drug development professionals to understand potential off-target effects.

Induction of Apoptosis via the Caspase-3 Pathway

Studies on human placental cells (BeWo cells) have demonstrated that this compound can induce programmed cell death, or apoptosis.[13] The mechanism involves cell cycle arrest and the activation of the executioner caspase, Caspase-3.[13]

Caption: this compound induces apoptosis by activating the Caspase-3 pathway.

Induction of Fibrosis via the Wnt/β-catenin Pathway

In ophthalmological research, chronic exposure to this compound has been linked to subconjunctival fibrosis. This pathological process is driven by the activation of the Wnt/β-catenin signaling pathway, which leads to excessive extracellular matrix (ECM) deposition by fibroblasts.[14][15]

Caption: this compound promotes fibrosis via the Wnt/β-catenin pathway.

Conclusion

The natural occurrence of this compound in organisms is not widespread and appears to be a rare phenomenon, with confirmed synthesis primarily documented in a specific marine bacterium. While its precursor, PHBA, is common in the plant kingdom, evidence for the natural esterification to this compound in plants is weak. The concentrations of this compound detected in human and animal tissues are largely attributed to anthropogenic sources. For researchers, understanding the analytical methods to detect this compound and the cellular pathways it can modulate is essential for accurately assessing exposure and potential biological effects in toxicology and drug development.

References

- 1. mildsoaps.com [mildsoaps.com]

- 2. health.clevelandclinic.org [health.clevelandclinic.org]

- 3. Parabens - Chemical Safety Facts [chemicalsafetyfacts.org]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. beautymates.com [beautymates.com]

- 6. ewg.org [ewg.org]

- 7. Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of paraben concentrations in human breast tissue at serial locations across the breast from axilla to sternum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Intact Parabens in the Human Plasma of Cancer and Non-Cancer Patients Using a Validated Fabric Phase Sorptive Extraction Reversed-Phase Liquid Chromatography Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. idus.us.es [idus.us.es]

- 11. GC-MS method for the determination of paraben preservatives in the human breast cancerous tissue [hero.epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. This compound induces subconjunctival fibrosis via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound induces subconjunctival fibrosis via the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Spectrum of Ethylparaben

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylparaben, the ethyl ester of p-hydroxybenzoic acid, is a widely utilized antimicrobial preservative in the pharmaceutical, cosmetic, and food industries. Its efficacy in inhibiting the growth of a broad range of microorganisms contributes to the safety and longevity of numerous products. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, including quantitative data on its activity, detailed experimental protocols for its evaluation, and an exploration of its mechanisms of action.

Antimicrobial Spectrum of this compound

This compound exhibits a broad spectrum of antimicrobial activity, demonstrating effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi, including yeasts and molds. The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain; therefore, propylparaben and butylparaben may show greater potency in some instances. However, this compound remains a widely used and effective preservative.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for this compound against various microorganisms.

Table 1: Antibacterial Spectrum of this compound (MICs)

| Bacterial Species | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 1000 - 2000 |

| Bacillus subtilis | Positive | 500 - 1000 |

| Escherichia coli | Negative | 1000 - 2000 |

| Pseudomonas aeruginosa | Negative | >2000 |

Table 2: Antifungal Spectrum of this compound (MICs)

| Fungal Species | Type | MIC (µg/mL) |

| Candida albicans | Yeast | 400 - 800 |

| Aspergillus niger | Mold | 400 - 800 |

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Mechanisms of Antimicrobial Action

The primary mechanism by which this compound exerts its antimicrobial effect is through the disruption of microbial cell membrane integrity.[1] This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Furthermore, studies have suggested that parabens may also inhibit the synthesis of DNA and RNA, as well as interfere with key enzymatic processes within the microbial cell.[1][2] One specific proposed mechanism in Gram-negative bacteria like Escherichia coli involves the interaction of parabens with mechanosensitive channels, leading to an upset of the osmotic gradients within the bacteria.

Below is a conceptual diagram illustrating the primary mechanism of action of this compound.

Caption: Conceptual diagram of this compound's antimicrobial mechanism.

Experimental Protocols

The determination of the antimicrobial activity of this compound is crucial for its application as a preservative. The following are detailed methodologies for key experiments used to evaluate its efficacy.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M100-S28 for bacteria and M27-A3 for fungi.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

This compound stock solution (prepared in a suitable solvent like ethanol or DMSO and then diluted in the broth)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Dilutions:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of this compound concentrations.

-

-

Inoculation:

-

Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

-

Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or at a suitable temperature and duration for fungi (e.g., 24-48 hours for yeasts).

-

-

Interpretation:

-

The MIC is determined as the lowest concentration of this compound in which there is no visible growth (turbidity) compared to the growth control.

-

Caption: Workflow for broth microdilution MIC testing.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

Materials:

-

Sterile Petri dishes

-

Mueller-Hinton Agar (MHA)

-

Sterile cork borer or pipette tip

-

This compound solution of known concentration

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Incubator

Procedure:

-

Plate Preparation:

-

Pour molten MHA into sterile Petri dishes and allow to solidify.

-

Using a sterile swab, evenly spread the standardized microbial inoculum over the entire surface of the agar.

-

-

Well Creation and Application of this compound:

-

Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

-

Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.

-

A control well with the solvent used to dissolve the this compound should also be included.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Interpretation:

-

Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

-

Caption: Workflow for the agar well diffusion assay.

Conclusion

This compound remains a valuable antimicrobial preservative due to its broad spectrum of activity and well-understood primary mechanism of action. This guide provides drug development professionals and researchers with a foundational understanding of its antimicrobial properties, supported by quantitative data and detailed experimental protocols. Further research into the secondary mechanisms of action and potential synergistic effects with other antimicrobial agents will continue to refine its application in pharmaceutical and other formulations.

References

The Genesis of Preservation: An In-depth Technical Guide to the History and Discovery of Parabens

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the history and scientific discovery of parabens, a class of preservatives that has been instrumental in ensuring the safety and longevity of pharmaceutical, cosmetic, and food products for over a century. We will explore the key scientific milestones, experimental methodologies, and quantitative data that established their role in preservation.

A Historical Perspective: The Dawn of Paraben Discovery

The journey of parabens begins not with the esters themselves, but with their parent compound, p-hydroxybenzoic acid (PHBA). While PHBA occurs naturally in many fruits and vegetables, its preservative potential was not realized until the late 19th and early 20th centuries.

A timeline of key discoveries:

-

1876: British chemist John H. Smith isolates p-hydroxybenzoic acid from the leaves of the bearberry shrub (Uvae Ursi), initially naming it “para-oxybenzoic acid”.[1]

-

1894: The first mention of the potential preservative action of a paraben-related compound is attributed to British pharmacist John Brehmer.

-

1895: Another British chemist, Charles Fletcher, independently discovers PHBA and develops a method for synthesizing methyl p-hydroxybenzoate.[1]

-

Early 1900s: Joseph Evans is credited with the synthesis of parabens and, in 1912, isolated propylparaben and demonstrated the preservative effects of p-hydroxybenzoic acid and its propyl ester against bacterial growth in food.

-

1924: The antimicrobial efficacy of the esters of p-hydroxybenzoic acid is formally established by Theodor Sabalitschka. This year also marks the first patent for a paraben-based preservative, filed by chemist Ferdinand Tschumi and his colleagues at the Swiss chemical company Givaudan.

-

1930s-1950s: The use of parabens as preservatives in a wide array of products, including cosmetics, pharmaceuticals, and food, becomes widespread due to their broad-spectrum antimicrobial activity, low cost, and ease of production.

The Science of Preservation: Mechanism of Action

The antimicrobial efficacy of parabens stems from their ability to disrupt essential processes in microbial cells. While the complete picture is still under investigation, the primary mechanisms of action are understood to be multi-faceted rather than a single, linear pathway. Parabens are thought to:

-

Disrupt Membrane Transport Processes: They are believed to interfere with the function of microbial cell membranes, altering their permeability and disrupting the transport of vital molecules into and out of the cell.

-

Inhibit Synthesis of Nucleic Acids: Some studies suggest that parabens can inhibit the synthesis of DNA and RNA, thereby preventing microbial replication.

-

Inhibit Key Enzymes: Parabens may target and inhibit crucial enzymes within the microbial cell, such as ATPases and phosphotransferases, which are essential for energy production and other metabolic functions.

-

Interact with Mechanosensitive Channels: Research has indicated that parabens can interact with and activate mechanosensitive channels in bacteria, leading to an upset in the osmotic balance of the cell.

The antimicrobial activity of parabens generally increases with the length of the alkyl chain (e.g., butylparaben is more potent than methylparaben). This is attributed to their increased lipid solubility, allowing for better penetration into the microbial cell membrane.

Below is a logical diagram illustrating the multifaceted mechanism of action of parabens.

Caption: Logical relationship of the proposed mechanisms of paraben antimicrobial activity.

Quantifying Efficacy: Minimum Inhibitory Concentration (MIC) Data

The effectiveness of a preservative is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for various parabens against a range of bacteria and fungi, compiled from historical and contemporary studies.

Table 1: Minimum Inhibitory Concentration (%) of Parabens Against Bacteria

| Microorganism | Mthis compound (MP) | This compound (EP) | Propylparaben (PP) | Butylparaben (BP) |

| Bacillus cereus | 0.2 | 0.1 | 0.025 | 0.0125 |

| Bacillus subtilis | 0.1 | 0.1 | 0.0125 | 0.0063 |

| Staphylococcus aureus | - | - | - | - |

| Escherichia coli | - | - | - | - |

| Pseudomonas aeruginosa | - | - | - | - |

Data compiled from a 2005 report by Ueno Fine Chemicals Industry, Ltd. A - indicates data not provided in the source.

Table 2: Minimum Inhibitory Concentration (%) of Parabens Against Yeasts and Molds

| Microorganism | Mthis compound (MP) | This compound (EP) | Propylparaben (PP) | Butylparaben (BP) |

| Saccharomyces cerevisiae | 0.1 | 0.04 | 0.02 | 0.0125 |

| Candida albicans | 0.1 | 0.04 | 0.02 | 0.0125 |

| Penicillium digitatum | 0.05 | 0.025 | 0.0063 | 0.0032 |

| Aspergillus niger | 0.1 | 0.05 | 0.0125 | 0.0063 |

Data compiled from a 2005 report by Ueno Fine Chemicals Industry, Ltd.

Experimental Protocols: Uncovering the Methods of the Pioneers

Likely Early 20th Century Experimental Protocol (Inferred)

The primary methods for testing the efficacy of chemical preservatives during this era were broth dilution and agar diffusion assays.

Objective: To determine the concentration of paraben esters required to inhibit the growth of various microorganisms.

Materials:

-

Pure cultures of test microorganisms (e.g., bacteria, yeasts, molds).

-

Sterile nutrient broth (e.g., beef extract broth).

-

Sterile nutrient agar plates.

-

Paraben esters (methyl, ethyl, propyl, etc.).

-

Sterile test tubes, pipettes, and Petri dishes.

-

Incubator.

Methodology (Broth Dilution Method):

-

Preparation of Paraben Solutions: A series of dilutions of each paraben ester would be prepared in a suitable solvent (likely ethanol or water) and then added to tubes of sterile nutrient broth to achieve a range of final concentrations.

-

Inoculation: Each tube of paraben-containing broth, along with a control tube containing no paraben, would be inoculated with a standardized suspension of the test microorganism.

-

Incubation: The inoculated tubes would be incubated at a temperature suitable for the growth of the test microorganism (e.g., 37°C for bacteria) for a set period (e.g., 24-48 hours).

-

Observation: After incubation, the tubes would be visually inspected for turbidity (cloudiness), which indicates microbial growth.

-

Determination of MIC: The lowest concentration of the paraben ester that resulted in no visible growth (i.e., the broth remained clear) would be recorded as the Minimum Inhibitory Concentration (MIC).

Methodology (Agar Diffusion Method):

-

Preparation of Inoculated Plates: A sterile nutrient agar plate would be uniformly inoculated with a suspension of the test microorganism.

-

Application of Parabens: A small, sterile paper disc impregnated with a known concentration of a paraben ester would be placed on the surface of the inoculated agar. Alternatively, a small well could be cut into the agar and filled with a solution of the paraben.

-

Incubation: The plate would be incubated under appropriate conditions.

-

Observation: The plate would be examined for a "zone of inhibition" – a clear area around the disc or well where the paraben has diffused into the agar and inhibited microbial growth. The diameter of this zone would be measured to assess the relative effectiveness of the paraben.

The workflow for these early experimental protocols can be visualized as follows:

Caption: Inferred experimental workflow for early 20th-century antimicrobial testing of parabens.

Conclusion

The discovery and development of parabens as preservatives represent a significant advancement in public health and product safety. From the initial isolation of their precursor, p-hydroxybenzoic acid, to the systematic evaluation of the antimicrobial properties of its esters, the work of pioneering scientists in the late 19th and early 20th centuries provided a powerful tool against microbial contamination. Their broad-spectrum efficacy, cost-effectiveness, and stability solidified their role as essential preservatives in a vast range of applications. Understanding the historical context, the scientific principles of their mechanism of action, and the quantitative data supporting their use is crucial for today's researchers and professionals in the ongoing development of safe and effective preserved products.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ethylparaben

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylparaben (ethyl 4-hydroxybenzoate) is an ester of p-hydroxybenzoic acid widely employed as an antimicrobial preservative in pharmaceuticals, cosmetics, and food products to ensure their stability and shelf-life.[1] Accurate and reliable quantification of this compound is crucial for quality control, ensuring that its concentration is within the regulated limits, which in the European Union is below 0.4% for a single ester and 0.8% for mixed esters.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, precise, and commonly used analytical technique for the determination of this compound and other parabens in various product matrices.[1][3] This application note provides a detailed protocol for the analysis of this compound using a validated reversed-phase HPLC (RP-HPLC) method.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase. This compound, being a relatively non-polar, neutral compound, interacts with the hydrophobic stationary phase.[1] By using a polar mobile phase, such as a mixture of acetonitrile and water, this compound is eluted from the column. Its retention time is controlled by the proportion of the organic solvent in the mobile phase.[1] Detection is typically achieved using a UV spectrophotometer, as the phenyl ring in the paraben structure allows for strong UV absorbance.[4]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector is required.[5] The following conditions are recommended for the analysis of this compound.

| Parameter | Specification |

| HPLC Column | Lichrosorb C8 (150 x 4.6 mm, 5 µm) or equivalent C18 column |

| Mobile Phase | Acetonitrile : Tetrahydrofuran : Water (21:13:66, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 258 nm |

| Run Time | Approximately 10-15 minutes |

Note: The mobile phase composition can be adjusted to optimize the separation and retention time of this compound based on the specific column and system used.

Reagents and Materials

-

This compound reference standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Tetrahydrofuran (HPLC grade)

-

Water (HPLC grade or 18 MΩ)

-

Methanol (HPLC grade, for sample preparation)

-

Formic acid (for pH adjustment, if necessary)

-

Syringe filters (0.45 µm pore size)

Standard Solution Preparation

-

Stock Standard Solution (e.g., 500 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or methanol. This solution should be stored under refrigeration.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. For example, a linearity range of 20-50 µg/mL is often suitable.[5]

Sample Preparation (for a Pharmaceutical Gel/Cream)

The sample preparation aims to extract the parabens from the matrix and dilute them to a concentration within the calibration range.

-

Weighing and Dissolution: Accurately weigh approximately 1.0 g of the gel or cream sample into a 50 mL beaker or flask.

-

Extraction: Add 20 mL of methanol (or another suitable solvent like dichloromethane) and disperse the sample thoroughly.[2][6] Ultrasonic extraction for 15 minutes can be used to ensure complete dissolution of the parabens.[2]

-

Dilution: Transfer the dispersion to a 50 mL volumetric flask and dilute to volume with the mobile phase. Mix well.

-

Filtration: Filter an aliquot of the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[6]

Data Presentation

Quantitative data from method validation studies provide evidence of the method's performance. The table below summarizes typical validation parameters for an HPLC method for this compound analysis, compiled from various studies.

| Validation Parameter | Typical Value/Range |

| Linearity Range | 20 - 50 µg/mL[5] |

| Correlation Coefficient (r²) | > 0.999[5][7] |

| Limit of Detection (LOD) | 0.07 - 0.17 µg/mL |

| Limit of Quantitation (LOQ) | 0.2 - 0.5 µg/mL |

| Precision (RSD%) | < 2%[5][7] |

| Accuracy (Recovery %) | 98 - 102%[8] |

Visualizations

Experimental Workflow